2,3,4-Trifluorophenyl isocyanate
Overview
Description
2,3,4-Trifluorophenyl isocyanate is an organic compound with the molecular formula C7H2F3NO. It is a clear, colorless liquid that is used as a building block in organic synthesis. The compound is characterized by the presence of three fluorine atoms attached to a benzene ring, along with an isocyanate functional group (NCO) at the para position .
Scientific Research Applications
2,3,4-Trifluorophenyl isocyanate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Mechanism of Action
Target of Action
2,3,4-Trifluorophenyl isocyanate is a chemical compound that primarily targets amine groups found in proteins and other biomolecules . These amine groups play a crucial role in the structure and function of these biomolecules.
Mode of Action
The compound interacts with its targets through a specific chemical reaction. It reacts with the amine groups to form a thiourea linkage . This reaction alters the structure and function of the biomolecule, thereby influencing its activity.
Pharmacokinetics
Its physical properties such as boiling point (43 °c/45 mmHg) and density (1432 g/mL at 25 °C) suggest that it may have specific pharmacokinetic characteristics
Result of Action
The primary result of the action of this compound is the formation of a thiourea linkage with amine groups in biomolecules . This can lead to changes in the structure and function of these biomolecules, potentially influencing their activity within the cell.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity may be affected by the presence of other chemicals or variations in temperature and pH. Additionally, safety data suggests that it should be handled in a well-ventilated environment to avoid inhalation
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The nature of these interactions often involves the formation of covalent bonds with nucleophilic groups in the biomolecules, such as the amine groups in proteins .
Temporal Effects in Laboratory Settings
It is known that isocyanates can have long-term effects on cellular function, and these effects can be observed in in vitro or in vivo studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4-Trifluorophenyl isocyanate can be synthesized through various methods. One common method involves the reaction of 2,3,4-trifluoroaniline with phosgene (COCl2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane, and the temperature is maintained at low levels to prevent decomposition .
Another method involves the oxidation of 2,3,4-trifluorophenyl isonitrile using dimethyl sulfoxide (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride. This process is efficient and forms dimethyl sulfide as the only byproduct .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using phosgene and 2,3,4-trifluoroaniline. The reaction is carried out in specialized reactors designed to handle toxic and corrosive reagents. The product is then purified through distillation or recrystallization to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trifluorophenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of carbamic acids and their derivatives.
Common Reagents and Conditions
Amines: React with this compound to form ureas under mild conditions.
Alcohols: React to form carbamates, often requiring a catalyst or elevated temperatures.
Thiols: React to form thiocarbamates, typically under basic conditions
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trifluorophenyl isocyanate
- 2,4,5-Trifluorophenyl isocyanate
- 2,4-Difluorophenyl isocyanate
- 2-Fluorophenyl isocyanate
- 3-Fluorophenyl isocyanate
- Pentafluorophenyl isocyanate
- 4-Fluorophenyl isocyanate
- 3,4-Difluorophenyl isocyanate
Uniqueness
2,3,4-Trifluorophenyl isocyanate is unique due to the specific positioning of the fluorine atoms on the benzene ring, which influences its reactivity and the types of products formed in chemical reactions. The presence of three fluorine atoms enhances the compound’s electrophilicity, making it more reactive towards nucleophiles compared to other isocyanates with fewer or differently positioned fluorine atoms .
Properties
IUPAC Name |
1,2,3-trifluoro-4-isocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3NO/c8-4-1-2-5(11-3-12)7(10)6(4)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKOUPSEWMJCEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N=C=O)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369890 | |
Record name | 2,3,4-Trifluorophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190774-58-4 | |
Record name | 2,3,4-Trifluorophenyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=190774-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4-Trifluorophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4-Trifluorophenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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